molecular formula C22H24N2O4S3 B2976532 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946283-50-7

2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2976532
CAS No.: 946283-50-7
M. Wt: 476.62
InChI Key: BKEICTPUGKKPNR-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS 946283-50-7) is a synthetic small molecule with a molecular formula of C22H24N2O4S3 and a molecular weight of 476.63 g/mol . This compound features a complex structure integrating a tetrahydroquinoline core doubly functionalized with sulfonamide groups, a structural motif found in compounds with various pharmacological activities . Sulfonamides are a significant class of compounds in medicinal chemistry, historically known for their antibacterial properties which arise from the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway . Beyond their antibacterial role, sulfonamide-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-carbonic anhydrase capabilities, and are investigated for potential use in areas such as diuresis, hypoglycemia, and inflammation . The specific research applications of this particular compound are an area of active investigation, with its dual sulfonamide functionality making it a valuable candidate for exploring novel biological targets and mechanisms. Available with a purity of 90% and above, this chemical is intended for research purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,4,5-trimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S3/c1-15-12-17(3)21(13-16(15)2)30(25,26)23-19-8-9-20-18(14-19)6-4-10-24(20)31(27,28)22-7-5-11-29-22/h5,7-9,11-14,23H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEICTPUGKKPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base.

    Attachment of the Benzene Sulfonamide Group: The final step involves the sulfonylation of the tetrahydroquinoline derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorinating agents, nitrating agents, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Chlorinated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties can be exploited in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • The thiophene-2-sulfonyl group in the target compound introduces stronger electron-withdrawing effects and higher steric demand than Analog 2’s thiophene-2-carbonyl, which could influence receptor interaction kinetics .
  • These features are absent in the target compound. The tetrahydroquinoline moiety is common across all compounds, but its substitution pattern (sulfonyl vs. carbonyl vs. diazenyl) dictates electronic and steric profiles.

Pharmacological Implications (Theoretical)

  • The target compound’s sulfonamide-thiophene combination may enhance binding to enzymes or receptors requiring both hydrophobic (methyl groups) and polar (sulfonamide) interactions.
  • Analog 2’s methoxy groups could improve bioavailability compared to the target’s methyl groups, while Analog 1’s trifluoromethyl group might offer superior membrane permeability .

Biological Activity

The compound 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 896348-40-6) is a sulfonamide derivative with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N1O4S2C_{19}H_{21}N_{1}O_{4}S_{2}, with a molecular weight of 455.6 g/mol. The structure features a sulfonamide group that is critical for its biological activity.

Sulfonamides are known to exhibit a range of biological activities through various mechanisms. The primary mechanism involves the inhibition of bacterial folic acid synthesis; however, the specific activities of this compound are more nuanced.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of sulfonamide derivatives in modulating the NLRP3 inflammasome , which is involved in inflammatory responses. For instance, a related compound demonstrated significant inhibition of IL-1β production in an in vivo model, suggesting that modifications to the sulfonamide structure can enhance anti-inflammatory properties .

Biological Activity Overview

Activity Effect Reference
NLRP3 Inflammasome Inhibition Suppression of IL-1β levels
Cytotoxicity Minimal cytotoxicity at 10 µM
Antimicrobial Activity Potential against various pathogens
Cardiovascular Effects Modulation of perfusion pressure

Study on NLRP3 Inhibition

In a controlled study involving J774A.1 and HEK293 cells, compounds with similar structures were tested for their ability to inhibit the NLRP3 inflammasome. The results indicated that certain modifications retained or enhanced inhibitory potency without significant cytotoxicity .

Cardiovascular Impact

Another study explored the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The findings suggested that these compounds could influence perfusion pressure and coronary resistance through calcium channel inhibition . This points to potential applications in treating conditions like pulmonary hypertension.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound remain to be fully elucidated. However, theoretical models suggest favorable absorption and distribution characteristics. Further studies are necessary to determine specific pharmacokinetic parameters such as bioavailability and half-life.

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